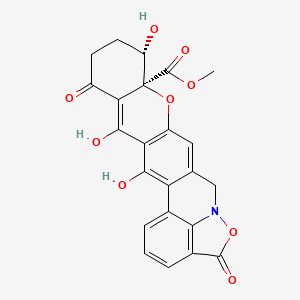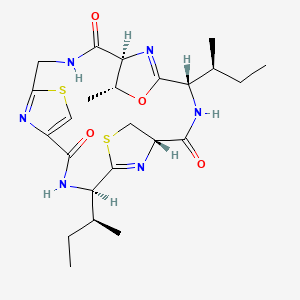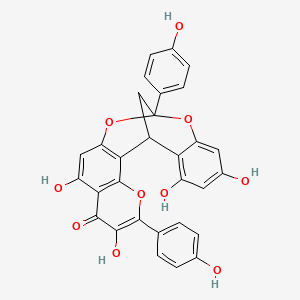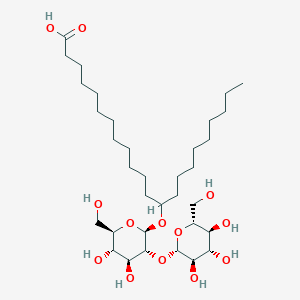
myristoyl-CoA(4-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Myristoyl-CoA can be synthesized through the catalytic conversion of myristic acid and coenzyme A. The reaction involves the activation of myristic acid with ATP to form myristoyl-AMP, which then reacts with coenzyme A to produce myristoyl-CoA(4-) . The reaction conditions typically require the presence of acyl-CoA synthetase and magnesium ions as cofactors .
Industrial Production Methods: Industrial production of myristoyl-CoA(4-) involves similar biochemical pathways but on a larger scale. The process includes the use of ion-exchange column chromatography, differential solubilization, and adsorption techniques to purify the product . These methods ensure the efficient production of myristoyl-CoA(4-) with high purity.
化学反应分析
Types of Reactions: Myristoyl-CoA primarily undergoes lipidation reactions, specifically N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins . This reaction is catalyzed by N-myristoyltransferase .
Common Reagents and Conditions: The common reagents used in these reactions include myristic acid, coenzyme A, ATP, and acyl-CoA synthetase . The reaction conditions often involve physiological pH and temperature, along with the presence of magnesium ions .
Major Products: The major product of the N-myristoylation reaction is the myristoylated protein, which plays a significant role in various cellular processes .
科学研究应用
Myristoyl-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, myristoyl-CoA(4-) is used as a substrate in enzymatic studies to understand the mechanisms of protein lipidation .
Biology: In biological research, myristoyl-CoA(4-) is crucial for studying protein-protein interactions, signal transduction pathways, and cellular localization of proteins .
Medicine: In medicine, myristoyl-CoA(4-) is investigated for its role in various diseases, including infectious diseases, parasitic diseases, and cancers . It is also used in the development of N-myristoyltransferase inhibitors as potential therapeutic agents .
Industry: In the industrial sector, myristoyl-CoA(4-) is used in the production of myristoylated proteins, which have applications in biotechnology and pharmaceuticals .
作用机制
Myristoyl-CoA exerts its effects through the process of N-myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of target proteins . This modification enhances the hydrophobicity of the protein, facilitating its association with cellular membranes . The molecular targets of myristoyl-CoA(4-) include various signaling proteins, enzymes, and structural proteins involved in cellular processes .
相似化合物的比较
- Palmitoyl-CoA
- Stearoyl-CoA
- Oleoyl-CoA
Comparison: Myristoyl-CoA is unique due to its specific role in N-myristoylation, a modification that is essential for the proper functioning of many eukaryotic and viral proteins . While palmitoyl-CoA and stearoyl-CoA also participate in lipidation reactions, they are primarily involved in S-palmitoylation and other acylation processes . Myristoyl-CoA’s specificity for N-myristoylation makes it a critical compound in the study of protein lipidation and its implications in health and disease .
属性
分子式 |
C35H58N7O17P3S-4 |
|---|---|
分子量 |
973.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
InChI 键 |
DUAFKXOFBZQTQE-QSGBVPJFSA-J |
手性 SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
同义词 |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)
![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263109.png)
![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)






![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)

